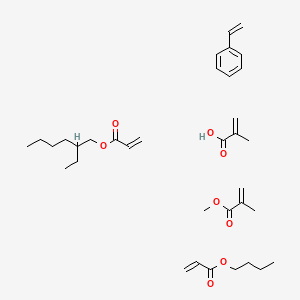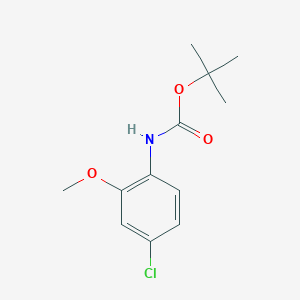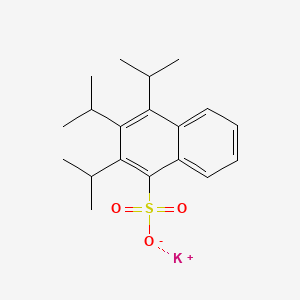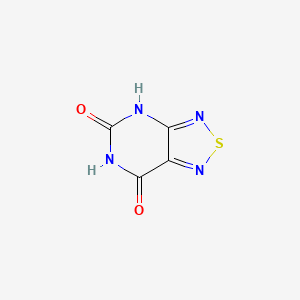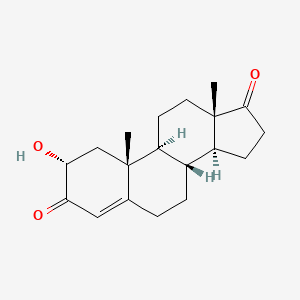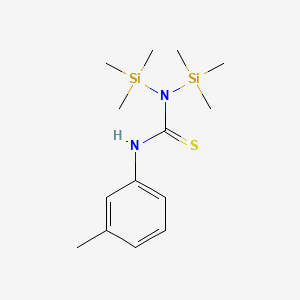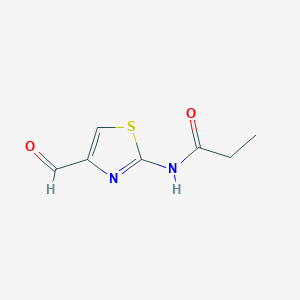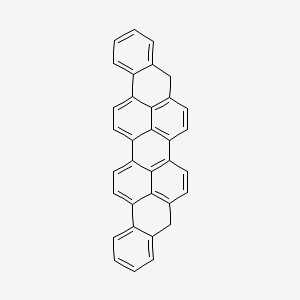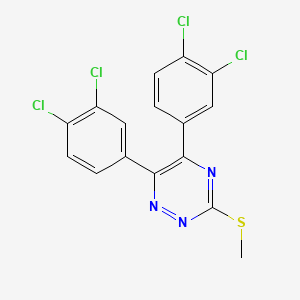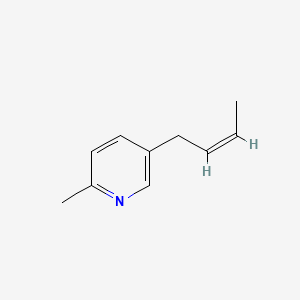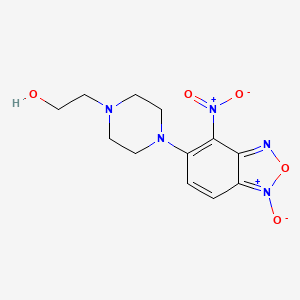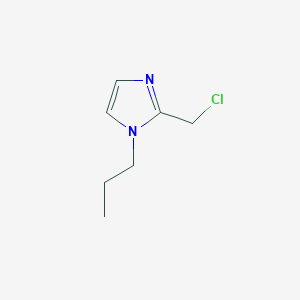
2-Chloromethyl-1-propyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloromethyl-1-propyl-1H-imidazole is a chemical compound with the molecular formula C7H11ClN2. It belongs to the class of imidazole derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound is characterized by the presence of a chloromethyl group attached to the imidazole ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-1-propyl-1H-imidazole typically involves the reaction of 1-propyl-1H-imidazole with chloromethylating agents. One common method is the reaction of 1-propyl-1H-imidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of exposure to hazardous chemicals and improves the overall safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloromethyl-1-propyl-1H-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst like acetic acid can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups such as azides, thiols, and ethers.
Oxidation: Imidazole N-oxides.
Reduction: 1-Propyl-1H-imidazole.
Wissenschaftliche Forschungsanwendungen
2-Chloromethyl-1-propyl-1H-imidazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloromethyl-1-propyl-1H-imidazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The imidazole ring can also interact with metal ions, which may play a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propyl-1H-imidazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethyl-1-ethyl-1H-imidazole: Similar structure but with an ethyl group instead of a propyl group, which may affect its physical properties and reactivity.
2-Chloromethyl-1-methyl-1H-imidazole: Contains a methyl group, leading to different steric and electronic effects compared to the propyl derivative.
Uniqueness
2-Chloromethyl-1-propyl-1H-imidazole is unique due to the presence of both the chloromethyl and propyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of functionalized imidazole derivatives .
Eigenschaften
CAS-Nummer |
737751-90-5 |
|---|---|
Molekularformel |
C7H11ClN2 |
Molekulargewicht |
158.63 g/mol |
IUPAC-Name |
2-(chloromethyl)-1-propylimidazole |
InChI |
InChI=1S/C7H11ClN2/c1-2-4-10-5-3-9-7(10)6-8/h3,5H,2,4,6H2,1H3 |
InChI-Schlüssel |
SDGTYLIZZURAEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=CN=C1CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



